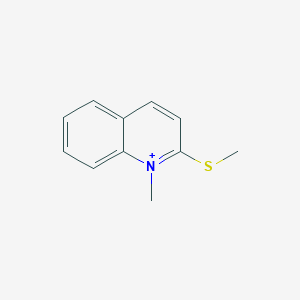

1-Methyl-2-(methylthio)quinolinium

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55514-12-0 |

|---|---|

Molekularformel |

C11H12NS+ |

Molekulargewicht |

190.29 g/mol |

IUPAC-Name |

1-methyl-2-methylsulfanylquinolin-1-ium |

InChI |

InChI=1S/C11H12NS/c1-12-10-6-4-3-5-9(10)7-8-11(12)13-2/h3-8H,1-2H3/q+1 |

InChI-Schlüssel |

WSGTYHLPPULYTK-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+]1=C(C=CC2=CC=CC=C21)SC |

Herkunft des Produkts |

United States |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 1 Methyl 2 Methylthio Quinolinium

Nucleophilic Reaction Dynamics at the C2-Position

The primary site for nucleophilic attack on the 1-methyl-2-(methylthio)quinolinium cation is the C2 carbon. The quaternization of the ring nitrogen enhances the electrophilicity of this position, making the methylthio group a readily displaceable moiety.

Mechanistic Investigations of Thioether Displacement

The displacement of the methylthio group from this compound salts proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. Kinetic studies involving various nucleophiles, such as hydroxide (B78521) ions, reveal that the reaction is significantly faster for the 2-substituted isomer compared to its 4-substituted counterpart. For instance, at 20°C, this compound iodide is approximately 1490 times more reactive than 1-methyl-4-(methylthio)quinolinium iodide. nih.gov

This enhanced reactivity is attributed to both a lower energy of activation and a higher frequency factor for the transition state of the 2-isomer. nih.gov The reaction involves the formation of a transient, negatively charged intermediate, known as a Meisenheimer-like complex, where the nucleophile has added to the C2 carbon. The subsequent departure of the methylthiolate anion (MeS⁻) restores the aromaticity of the quinoline (B57606) ring, yielding the substituted product. The stability of this intermediate and the facility with which the leaving group departs are key factors governing the reaction rate. The quaternization of the nitrogen is crucial, as it provides the necessary activation; N-methylation can increase the reactivity towards nucleophiles by a factor of up to 10⁷ compared to the unmethylated quinoline. nih.gov

Reactivity Studies with Varied Nucleophilic Species

The electrophilic nature of the C2 position allows for reactions with a wide array of nucleophiles, including oxygen-based, nitrogen-based, and carbon-based species.

Detailed kinetic studies have been performed on the reaction of substituted N-methylquinolinium salts with hydroxide ions. nih.gov The reaction of this compound iodide with hydroxide is a second-order process, first order in each reactant. The rate constants for this displacement are significantly higher than for many other leaving groups at the same position, underscoring the lability of the methylthio group.

The table below presents comparative kinetic data for the reaction of various 2-substituted N-methylquinolinium salts with hydroxide ions, illustrating the relative reactivity.

| Leaving Group (at C2) | Second-Order Rate Constant (k₂) at 20°C (L mol⁻¹ s⁻¹) | Relative Reactivity |

| -SMe | Data indicates high reactivity, 1490x faster than 4-isomer | Very High |

| -I | Data indicates high reactivity, 1440x faster than 4-isomer | Very High |

| -Cl | High | High |

| -OMe | Lower than halogen or methylthio | Moderate |

This table is generated based on qualitative and relative reactivity data from the sourced text. nih.gov Precise rate constants for each compound under identical conditions require consulting the primary literature.

The data clearly indicates that the methylthio group is an excellent leaving group in this system, comparable in reactivity to an iodo group. nih.gov

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the methylthio group at the C2 position. These reactions are also typically second-order and follow the SNAr mechanism. The nucleophilicity of the amine plays a crucial role in the reaction rate. For instance, studies on analogous systems like methyl β-methylthio-α-nitrocinnamate show that piperidine (B6355638) reacts to form an intermediate, indicating a stepwise process. nih.gov

The general reaction scheme is as follows: this compound + R₂NH → 1-Methyl-2-(dialkylamino)quinolinium + MeSH

The reactivity of amines generally follows their nucleophilicity, although steric hindrance can also be a factor. In systems with multiple leaving groups, selective substitution can often be achieved by controlling the reaction conditions. While specific studies on bis-substitution of this compound were not found, the principles of multiple substitution suggest that if the initial product (a 2-amino-substituted quinolinium) were to react further, it would likely involve the amine's lone pair attacking another electrophilic site, a process well-documented for reactions between halogenoalkanes and ammonia. chemguide.co.uk However, in the case of the quinolinium salt, the primary reaction is the displacement of the single methylthio group.

Reactions with Active Methylene (B1212753) Compounds and Other Carbon Nucleophiles

Carbon nucleophiles derived from active methylene compounds are effective for forming new carbon-carbon bonds at the C2 position of the quinolinium ring. clockss.org Compounds such as malononitrile, dimethyl malonate, and ethyl cyanoacetate (B8463686) can be deprotonated by a base (e.g., sodium hydride) to generate a stabilized carbanion. This carbanion then acts as the nucleophile, attacking the C2 position and displacing the methylthio group. nih.govclockss.org

This reaction provides a valuable synthetic route to 2-alkylidene-1-methyl-1,2-dihydroquinoline derivatives. The general scheme is: this compound + Base + CH₂(CN)₂ → 1-Methyl-2-(dicyanomethylene)-1,2-dihydroquinoline + MeSH + Base-H⁺

The reaction proceeds readily, often giving good to high yields of the substituted product. clockss.org The table below summarizes the outcomes of reacting 2-alkylthio-1-alkylpyridinium salts (a closely related system) with various active methylene compounds, illustrating the scope of this transformation.

| Pyridinium (B92312) Salt | Active Methylene Compound | Base | Product | Yield (%) | Reference |

| 2-Methylthio-1-methylpyridinium | Malononitrile | NaH | 2-(Dicyanomethylene)-1-methyl-1,2-dihydropyridine | 99 | clockss.org |

| 2-Methylthio-1-methylpyridinium | Methyl Cyanoacetate | NaH | 2-(Cyano(methoxycarbonyl)methylene)-1-methyl-1,2-dihydropyridine | 93 | clockss.org |

| 2-Methylthio-1-methylpyridinium | Dimethyl Malonate | NaH | 2-(Bis(methoxycarbonyl)methylene)-1-methyl-1,2-dihydropyridine | 64 | clockss.org |

This interactive table showcases data for pyridinium salts as a direct analogue to the reactivity of quinolinium salts. clockss.org

Transformation Reactions Involving Carbon-Sulfur Bonds

Beyond simple nucleophilic displacement, the carbon-sulfur bond in this compound can undergo more complex transformations. Under strongly basic conditions, such as in the presence of lithium diisopropylamide (LDA), cleavage of the C-S bond can lead to intramolecular recyclization reactions. In a study on a related benzothiazolium system, treatment with excess LDA resulted in the cleavage of a C–S bond within the thiazole (B1198619) moiety, followed by the formation of a new C–S bond to form a thienoquinolone derivative. youtube.com This type of transformation highlights a pathway where the sulfur atom, after its departure as a thiolate, can participate in subsequent bond-forming events, leading to significant structural rearrangement.

Furthermore, carbon-sulfur bonds in aromatic and heterocyclic systems can be cleaved using transition metal catalysis. While specific examples for this compound are not prevalent, general methods involving rhodium, tungsten, or iron carbonyls have been developed for the C-S bond cleavage and functionalization of thiophenes and other sulfur-containing heterocycles. chemguide.co.uk These reactions often proceed via oxidative addition of the C-S bond to the metal center, followed by further transformations.

Electrophilic Functionalization of the Quinoline Aromatic Ring System

Electrophilic aromatic substitution (EAS) on the this compound cation occurs on the benzo-fused ring (the carbocyclic ring) rather than the N-methylated pyridinium ring. sigmaaldrich.comnih.gov The nitrogen atom in the quinolinium ring is strongly electron-withdrawing, which deactivates the heterocyclic ring towards attack by electrophiles. sigmaaldrich.com This effect is even more pronounced than in neutral quinoline due to the permanent positive charge on the nitrogen atom.

Consequently, electrophiles preferentially attack the electron-richer benzene (B151609) ring. The primary sites for substitution are the C5 and C8 positions. nih.gov This regioselectivity is governed by the stability of the cationic intermediate (the Wheland or arenium ion) formed during the reaction. Attack at C5 or C8 results in a resonance-stabilized intermediate where the positive charge is delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridinium ring. In contrast, attack at C6 or C7 would lead to less stable intermediates where resonance structures would involve placing a positive charge adjacent to the already positive pyridinium ring, which is energetically unfavorable.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to yield a mixture of 5- and 8-substituted derivatives.

Detailed Mechanistic Insights into Alkylation Reactions Relevant to Quinolinium Formation

The formation of the this compound salt itself is achieved through the N-alkylation of the parent molecule, 2-(methylthio)quinoline (B1594497). This reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of the quinoline ring attacks an alkylating agent, such as methyl iodide or dimethyl sulfate.

The mechanism involves the nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the methylating agent. This is a classic Sₙ2 reaction, resulting in the formation of a new C-N bond and the displacement of a leaving group (e.g., iodide).

Mechanism of N-Alkylation:

Nucleophilic Attack: The nitrogen atom of 2-(methylthio)quinoline attacks the methyl group of the methylating agent (e.g., CH₃-I).

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-I bond is breaking.

Product Formation: The C-I bond fully cleaves, releasing the iodide ion and forming the this compound cation.

Studies on the alkylation of related quinoline systems, such as 4-quinolones, have shown that N-alkylation is often the direct and sole pathway, without the formation of an intermediate O-alkylated product that later rearranges. This is rationalized by analyzing charge distribution and frontier orbitals, which indicate that the nitrogen (or a corresponding enolate) is the most nucleophilic site, leading directly to the N-alkylated product. This provides strong evidence that the formation of this compound proceeds via a direct and efficient N-alkylation mechanism.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 2 Methylthio Quinolinium and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a paramount tool for the structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them. For 1-methyl-2-(methylthio)quinolinium and its analogues, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments offers a comprehensive understanding of their molecular architecture.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic surroundings, providing key insights into the structure. In quinolinium derivatives, the protons on the heterocyclic and benzenoid rings, as well as those on substituent groups, exhibit characteristic chemical shifts. uncw.edu

For this compound, the protons on the quinolinium ring are expected to be deshielded due to the aromatic ring current and the positive charge on the nitrogen atom, resulting in resonances at lower field (higher ppm values). uncw.eduresearchgate.net The protons of the N-methyl and S-methyl groups will appear as singlets at higher field, with the N-methyl protons typically being more deshielded than the S-methyl protons due to the direct attachment to the positively charged nitrogen. chemicalbook.com The specific chemical shifts are influenced by the solvent and the concentration of the sample. uncw.edu

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Quinolinium Ring Protons | 7.5 - 9.5 | d, t, m | Deshielded due to aromaticity and positive charge. researchgate.net |

| N-CH₃ | ~4.1 | s | Deshielded by the adjacent positively charged nitrogen. rsc.org |

| S-CH₃ | ~2.8 | s | Less deshielded compared to the N-methyl group. amazonaws.com |

Note: The exact chemical shifts can vary based on the solvent, concentration, and specific analogue structure. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.edu

In this compound, the carbon atoms of the quinolinium ring resonate at lower field (110-150 ppm) due to their sp² hybridization and the influence of the heteroatom and positive charge. chemicalbook.commdpi.com The carbon attached to the sulfur atom (C-2) is also significantly influenced by the methylthio group. mdpi.com The carbons of the N-methyl and S-methyl groups appear at higher field. libretexts.org

| Carbon | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Quinolinium Ring Carbons | 110 - 150 | Chemical shifts are influenced by the nitrogen heteroatom and substituents. chemicalbook.comresearchgate.net |

| C-2 (C-S) | ~155 | Deshielded due to attachment to both the ring and the sulfur atom. |

| N-CH₃ | ~45 | Typical range for a methyl group attached to a quaternary nitrogen. libretexts.org |

| S-CH₃ | ~15 | Typical range for a methyl group attached to a sulfur atom. amazonaws.com |

Note: The exact chemical shifts are dependent on the specific molecular structure and the experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely used.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons on the quinolinium ring, helping to assign their specific positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the N-methyl protons would show a correlation to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com HMBC is crucial for connecting different parts of the molecule. For example, it can show a correlation between the N-methyl protons and the C-2 and C-8a carbons of the quinolinium ring, confirming the position of the methyl group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org NOESY is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could reveal spatial proximity between the N-methyl protons and the proton at the C-8 position of the quinolinium ring.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and assess its purity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). arizona.edu This precision allows for the determination of the elemental formula of a molecule, as very few combinations of atoms will have the same exact mass. ub.edu For this compound, HRMS would be used to confirm the molecular formula of the cation (C₁₁H₁₂NS⁺) by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₁H₁₂NS]⁺ | 190.0685 |

Liquid chromatography-mass spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govlcms.cz

Analytical LC/MS: In an analytical setting, LC/MS is used to assess the purity of a sample of this compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for each separated component. nih.govcreative-proteomics.com This is crucial for verifying the success of a synthesis and ensuring the quality of the compound for further studies.

Preparative LC/MS: For purification purposes, preparative LC/MS can be employed. nih.gov This technique uses a larger scale liquid chromatography system to separate the desired compound from a mixture. The mass spectrometer is used to identify the fraction containing the target molecule, which is then collected. This is a highly efficient method for obtaining pure samples of this compound and its analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. It provides insights into the electronic transitions occurring within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound and its analogs, UV-Vis spectroscopy is instrumental in characterizing their chromophoric behavior and understanding how their electronic properties are influenced by their molecular environment.

Analysis of Electronic Absorption Characteristics and Chromophoric Behavior

The UV-Vis absorption spectrum of a molecule is dictated by its chromophores, which are the parts of the molecule that absorb light. In this compound, the quinolinium ring system is the primary chromophore. The electronic absorption characteristics of this compound and its derivatives are influenced by the substituents on the quinolinium core.

For instance, an analogue, 1-methyl-8-oxyquinolinium betaine (B1666868) (MOQB), exhibits an absorption maximum (λmax) at approximately 590 nm in a nonpolar solvent like benzene (B151609). This absorption is attributed to electronic transitions within the quinolinium ring system. nih.gov Another related compound, 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ), shows a main absorption band at 452 nm. nih.govdocumentsdelivered.com The position and intensity of these absorption bands provide valuable information about the energy levels of the molecular orbitals involved in the electronic transitions.

The introduction of different substituents can significantly alter the electronic absorption profile. For example, the presence of a methylthio group at the 2-position of the quinolinium ring influences the electronic distribution and, consequently, the energy of the electronic transitions. ontosight.ai

Investigation of Spectral Shifts upon Molecular Interactions

The UV-Vis spectrum of a compound can be sensitive to its environment. Changes in solvent polarity or specific interactions with other molecules can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism.

Studies on 1-methyl-8-oxyquinolinium betaine (MOQB) have shown significant solvatochromic shifts. In water, the λmax of MOQB shifts to around 440 nm, a considerable blue shift compared to its absorption in benzene (590 nm). nih.gov This shift is attributed to a combination of factors, including changes in the molecule's geometry induced by the solvent, hydrogen bonding interactions, and intermolecular charge transfer. nih.gov

Similarly, the interaction of 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ) with DNA results in a red shift of 1-2 nm in its main absorption band. nih.govdocumentsdelivered.com This shift, along with other spectroscopic evidence, suggests an intercalative mode of binding where the VQ molecule inserts itself between the base pairs of the DNA. nih.govdocumentsdelivered.com These spectral shifts provide a means to study and quantify the interactions between the quinolinium compound and other molecules.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about molecular geometry, stereochemistry, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Determination of Three-Dimensional Molecular Geometry and Stereochemistry

For this compound and its analogues, single-crystal X-ray diffraction studies have been crucial in confirming their molecular structures. For example, the crystal structure of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, a related quinolone, was determined to be triclinic with the space group P-1. mdpi.com The analysis revealed specific bond lengths and angles, such as the C7–O1 bond length of 1.245(2) Å, which is elongated compared to a typical C=O bond. mdpi.com

In another analogue, 1-methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide, the cation was found to have an E configuration about the C=C double bond. nih.gov The dihedral angle between the thiophene (B33073) ring and the quinolinium ring system was determined to be 11.67 (11)°. nih.gov Such detailed geometric parameters are vital for understanding the structure-property relationships of these compounds.

Below is a table summarizing the crystallographic data for an analogue of this compound.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₃S | Triclinic | P-1 | a = 7.8907(9) Å, b = 8.2795(9) Å, c = 9.8449(12) Å, α = 96.170(9)°, β = 102.146(10)°, γ = 98.598(9)° | mdpi.com |

| 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide | C₁₆H₁₄NS⁺·I⁻ | Triclinic | P-1 | a = 7.8243(1) Å, b = 9.6906(1) Å, c = 10.7633(2) Å, α = 97.521(1)°, β = 95.338(1)°, γ = 112.758(1)° | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials.

In the crystal structure of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, molecules form centrosymmetric dimers through weak C–H···O intermolecular hydrogen bonds. mdpi.com For 1-methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide, the crystal structure is stabilized by weak C–H···I interactions and a π–π interaction between the thiophene and pyridine (B92270) rings, with a centroid–centroid distance of 3.6818 (13) Å. nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds.

The IR spectrum of a quinolinium compound provides a characteristic fingerprint, with specific absorption bands corresponding to the vibrations of the quinoline (B57606) ring and its substituents. For example, the stretching vibrations of C-H, C=N, and C=C in a quinoline group are typically observed around 3049, 1622, and 1311 cm⁻¹, respectively. researchgate.net

In substituted quinolines, the IR spectrum can be used to confirm the presence of specific functional groups. For instance, in methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, the IR spectrum would show characteristic bands for the hydroxyl, methylthio, and carboxylate groups. mdpi.com The analysis of the carbonyl stretching region (1700–1650 cm⁻¹) can be particularly useful in distinguishing between different isomers of substituted quinolinediones. mdpi.com

The table below lists some characteristic IR absorption frequencies for functional groups relevant to this compound and its analogues.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-H (aromatic) | Stretching | 3150-2900 | astrochem.org |

| C=N (in quinoline ring) | Stretching | ~1622 | researchgate.net |

| C=C (in quinoline ring) | Stretching | ~1311 | researchgate.net |

| C-S | Stretching | Not specified | |

| C-H (methyl) | Stretching | Not specified | |

| C=O (carbonyl) | Stretching | 1700-1650 | mdpi.com |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Interactions

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information on the three-dimensional structure of chiral molecules. nih.gov This method relies on the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. The resulting CD spectrum can reveal crucial details about the conformation and electronic transitions of a molecule. In the context of quinolinium derivatives, CD spectroscopy has been instrumental in determining the absolute configurations of cis-dihydrodiol metabolites of quinoline and their corresponding quinolinium salts. nih.gov The study of these metabolites highlights the role of factors like intramolecular hydrogen bonding in dictating the preferred conformations. nih.gov

While specific CD studies on this compound are not extensively documented in peer-reviewed literature, research on analogous compounds provides significant insights. For instance, studies on complexes of amino acids with quinoline derivatives have demonstrated the utility of exciton-coupled circular dichroism (ECCD) in determining absolute configurations. nih.gov In these systems, the interaction between the quinoline chromophores, held in a specific orientation by a chiral amino acid, generates a characteristic bisignate CD spectrum, the sign of which directly correlates to the stereochemistry of the chiral center. nih.gov This approach underscores the sensitivity of CD spectroscopy to the spatial arrangement of chromophores.

Furthermore, the interaction of quinolinium compounds with biomacromolecules, such as DNA, can induce CD signals. Research on a structurally related compound, the radioprotector 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ), has shown that its binding to DNA can be monitored using CD spectroscopy. documentsdelivered.com Although the primary mode of interaction for VQ with DNA was determined to be intercalative, the induced CD signals in the DNA region could provide information about changes in DNA conformation upon binding. The study of such interactions is crucial for understanding the mechanisms of action for this class of compounds.

The table below summarizes key findings from CD spectroscopic studies on quinolinium-related compounds, illustrating the technique's application in stereochemical analysis and interaction studies.

| Compound/System | Key Finding | Spectroscopic Observation | Reference |

| Quinoline cis-dihydrodiol metabolites | Determination of absolute configuration. | Comparison of experimental and calculated CD spectra. | nih.gov |

| Cu(II) complexes of N,N-bis(2-quinolylmethyl)amino acids | Determination of absolute configuration of the amino acid. | Bisignate exciton-coupled CD spectrum. | nih.gov |

| 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ) - DNA complex | Characterization of binding interaction. | Induced CD signals in the DNA region upon binding. | documentsdelivered.com |

Flow Linear Dichroism Spectroscopy in Conformational and Binding Studies

Flow Linear Dichroism (LD) spectroscopy is a technique that measures the differential absorption of light polarized parallel and perpendicular to an orientation axis, which is typically achieved by subjecting long molecules to a shear flow in a Couette cell. warwick.ac.uknih.gov This method is particularly well-suited for studying the conformation and binding of small molecules to long, orientable macromolecules like DNA. mdpi.com The resulting LD spectrum provides information about the orientation of the chromophoric parts of the molecule relative to the orientation axis of the macromolecular assembly. nih.gov A positive LD signal indicates that the electronic transition moment of the chromophore is, on average, more parallel than perpendicular to the orientation axis, while a negative signal suggests a more perpendicular orientation. nih.gov

The utility of flow LD in studying DNA-ligand interactions is well-established. acs.orgnih.govmq.edu.au It can effectively distinguish between different binding modes, such as intercalation and groove binding. For intercalating agents, the chromophore inserts between the DNA base pairs, leading to a predominantly perpendicular orientation with respect to the DNA helix axis, resulting in a negative LD signal. mdpi.com

In a detailed study of the interaction between the this compound analogue, 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ), and supercoiled DNA, flow linear dichroism was a key technique. documentsdelivered.com The investigation revealed negative LD spectra for the VQ-DNA complexes across the wavelength range of 220-500 nm. This observation, coupled with a slight red shift (1-2 nm) in the main absorption band of VQ at 452 nm upon binding to DNA, strongly supports an intercalative binding mode, at least at lower concentrations of the compound. documentsdelivered.com

The study further quantified the binding affinity through equilibrium dialysis, yielding an association constant (K) and an exclusion number (n). These parameters provide a more detailed picture of the binding thermodynamics.

The data from the flow linear dichroism and equilibrium dialysis studies of the VQ-DNA interaction are summarized in the table below.

| Parameter | Value/Observation | Method | Significance | Reference |

| LD Spectrum | Negative across 220-500 nm | Flow Linear Dichroism | Indicates intercalative binding of VQ to DNA. | documentsdelivered.com |

| Absorption Spectrum | Red shift of 1-2 nm in the 452 nm band | UV Absorption Spectroscopy | Supports interaction and binding to DNA. | documentsdelivered.com |

| Association Constant (K) | 7300 ± 300 M⁻¹ | Equilibrium Dialysis | Quantifies the binding affinity of VQ for supercoiled DNA. | documentsdelivered.com |

| Exclusion Number (n) | 3.3 - 5.3 base pairs | Equilibrium Dialysis | Represents the number of base pairs occluded by one bound VQ molecule. | documentsdelivered.com |

These findings for a close analogue suggest that this compound likely shares a similar intercalative binding mechanism with DNA, a hypothesis that could be definitively tested using flow linear dichroism. The ability of this class of quinolinium compounds to unwind supercoiled DNA further underscores their potential as probes for DNA structure and function. documentsdelivered.comnih.gov

Computational and Theoretical Investigations of 1 Methyl 2 Methylthio Quinolinium

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of quinolinium compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.org.mx For quinoline (B57606) derivatives, methods like B3LYP with a suitable basis set (e.g., cc-pVDZ or 6-311++G(d,p)) are commonly used to achieve a balance between accuracy and computational cost. nih.govmdpi.comresearchgate.net

In a theoretical study on a closely related compound, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, DFT calculations were used to interpret the experimental results of a methylation reaction. mdpi.com The geometry optimization of such compounds confirms the planarity of the quinoline ring system. nih.govnih.gov The electronic distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the charge distribution across the molecule, highlighting electron-rich and electron-poor centers. nih.gov For instance, in the anion of a related quinoline derivative, the nitrogen and oxygen atoms were found to have equivalent atomic net charges. mdpi.com

Table 1: Representative Optimized Geometric Parameters for a Quinoline Derivative Core This table is based on typical values found in computational studies of related quinoline structures.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-N (ring) | Bond length between carbon and nitrogen in the quinoline ring | ~1.35 - 1.40 Å |

| C-S | Bond length between the quinoline ring carbon and the sulfur atom | ~1.75 - 1.80 Å |

| S-C (methyl) | Bond length between the sulfur and the methyl carbon | ~1.80 - 1.85 Å |

| N-C (methyl) | Bond length between the quinoline nitrogen and the methyl carbon | ~1.47 - 1.52 Å |

| C-N-C (angle) | Bond angle around the nitrogen atom in the ring | ~120 - 122° |

| C-S-C (angle) | Bond angle around the sulfur atom | ~100 - 105° |

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org These analyses are critical for understanding molecular stability and behavior, as different conformations have different potential energies. lumenlearning.com

For molecules with flexible groups like the methylthio group (-SCH₃), rotation around the C-S bond can lead to different conformers. Computational studies can map the potential energy landscape associated with this rotation. For example, in a study of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related structure, the lowest energy conformation was identified. mdpi.com A higher energy conformation, where the -SCH₃ group was rotated towards the ester group, was found to be 7 kcal/mol less stable. mdpi.com This energy difference indicates a significant barrier to rotation and a strong preference for the more stable conformer at room temperature.

Table 2: Relative Energies of Conformers for a Substituted 2-(Methylthio)quinoline (B1594497) Data derived from a study on a related compound. mdpi.com

| Conformer | Description | Relative Energy (kcal/mol) | Stability |

| 1 | Lowest energy conformer; -SCH₃ group rotated away from other substituents | 0.0 | Most Stable |

| 2 | Higher energy conformer; -SCH₃ group rotated towards other substituents | +7.0 | Less Stable |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

In quinolinium compounds, the positive charge on the nitrogen atom and the aromatic system significantly influence the energies and localizations of the frontier orbitals. The LUMO is often localized over the electron-deficient quinolinium ring system, indicating that it is susceptible to nucleophilic attack. The HOMO may have significant contributions from the electron-rich methylthio group. FMO theory has been successfully used to explain reactivity in various chemical systems, although in some complex cases, orbitals beyond the frontier ones may also play a role. rsc.org

Table 3: Calculated FMO Properties and Reactivity Descriptors This table presents typical theoretical values for quinoline-type structures.

| Property | Symbol | Definition | Typical Implication for Reactivity |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Index of chemical stability and reactivity scispace.com |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measure of the power of an atom or group to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measure of resistance to change in electron distribution |

Molecular Docking Simulations for Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug design to predict how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

Derivatives of 1-Methyl-2-(methylthio)quinolinium have been investigated as potential therapeutic agents using this method. In one study, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate were evaluated as potential inhibitors of Hepatitis B Virus (HBV) replication through molecular docking simulations. mdpi.com The results of such simulations provide insights into the binding mode, the specific interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the target's active site, and a predicted binding affinity or docking score. mdpi.comnih.gov These computational predictions were followed by in vitro studies that confirmed the compounds demonstrated high inhibition of HBV replication. mdpi.com

Table 4: Example Molecular Docking Results for a Quinoline Derivative Based on findings for related compounds against a viral protein target. mdpi.com

| Compound | Target Protein | Predicted Binding Affinity (Docking Score) | Key Predicted Interactions |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | HBV Replication Protein | Favorable | Hydrogen bonding, hydrophobic interactions with active site residues |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | HBV Replication Protein | Favorable | Hydrogen bonding, π-stacking with aromatic residues |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. This allows researchers to understand reaction pathways and predict regioselectivity.

A key example is the theoretical investigation of the methylation of 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com This reaction can potentially occur at the nitrogen, oxygen, or sulfur atoms. DFT calculations of the reactant's anion were used to interpret the experimentally observed products. mdpi.com The calculations of the electronic structure helped to explain why methylation occurred preferentially on the oxygen and nitrogen atoms, leading to a mixture of O- and N-methylated products. mdpi.com Such studies, which model the reaction as a typical SN2 process, can validate experimental findings and provide a deeper understanding of the factors controlling the reaction's outcome. mdpi.com

Predictive Modeling of Spectroscopic Data

Theoretical calculations can predict various types of spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. scielo.org.mx Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. researchgate.net

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For instance, the structures of the methylation products of a quinoline derivative, including methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, were confirmed using ¹H-NMR and ¹³C-NMR spectroscopy. mdpi.com The experimental chemical shifts observed for the various protons and carbons in the molecule matched the expected values for the proposed structures. For example, the appearance of a new singlet at 4.11 ppm in the ¹H-NMR spectrum was definitive proof of the N-methyl group's presence. mdpi.com

Table 5: Experimental ¹H-NMR Data for a this compound Derivative Data for Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate. mdpi.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-Ar) | 8.16 | dd |

| Aromatic (H-Ar) | 7.88–7.81 | m |

| Aromatic (H-Ar) | 7.48 | td |

| N-CH₃ | 4.11 | s |

| COO-CH₃ | 3.79 | s |

| S-CH₃ | 2.54 | s |

Analysis of Noncovalent Interactions within Molecular Systems

A comprehensive understanding of the supramolecular architecture and condensed-phase behavior of ionic species such as this compound necessitates a detailed investigation of the noncovalent interactions that govern its crystal packing and intermolecular associations. While direct computational studies specifically targeting this compound are not extensively available in the current literature, a robust theoretical framework for its noncovalent interactions can be constructed by drawing parallels with computational analyses of structurally related quinolinium salts and other heterocyclic systems. Methodologies such as Hirshfeld surface analysis, the quantum theory of atoms in molecules (QTAIM), and noncovalent interaction (NCI) plots are powerful tools for dissecting the intricate network of these interactions.

Theoretical investigations into similar quinolinium compounds, such as quinolinium dihydrogenphosphate and 8-azaniumylquinolinium tetrachloridozincate(II), reveal a rich tapestry of noncovalent forces that are likely to be operative in the crystal structure of this compound as well. researchgate.netnih.gov These interactions, though individually weak, collectively dictate the crystal's stability, morphology, and physicochemical properties.

A hypothetical analysis of the this compound cation, paired with a common counter-ion like iodide, would likely reveal several key noncovalent interactions:

Hydrogen Bonds: The presence of hydrogen atoms on the quinolinium ring and the methyl groups provides the capacity for various C–H···X hydrogen bonds, where X could be the iodide anion or an electronegative atom of a neighboring cation. In the solid state, N–H···Cl and C–H···Cl hydrogen bonds are significant in the packing of 8-azaniumylquinolinium tetrachloridozincate(II). nih.gov Similarly, for this compound iodide, C–H···I interactions would be anticipated. The strength and geometry of these bonds would be crucial in forming the primary supramolecular synthons.

Ion-Pairing Interactions: The electrostatic attraction between the positively charged this compound cation and its counter-ion is a primary force. Beyond simple coulombic attraction, the specific coordination of the anion around the cation, often involving hydrogen bonds, is a critical aspect of the crystal packing.

Van der Waals Forces: Dispersive forces, while ubiquitous, would play a significant role, particularly interactions involving the methyl and methylthio groups. H···H contacts are often among the most frequent intermolecular contacts observed in Hirshfeld surface analyses of similar organic salts. researchgate.netnih.gov

Hypothetical Hirshfeld Surface Analysis Data

A Hirshfeld surface analysis of this compound iodide would allow for the quantitative decomposition of these intermolecular contacts. The following table presents a hypothetical breakdown of the contributions of various interactions to the Hirshfeld surface, based on data from related quinolinium salts. researchgate.netnih.gov

| Intermolecular Contact | Hypothetical Contribution to Hirshfeld Surface (%) |

| H···I/I···H | 45-55 |

| H···H | 20-30 |

| C···H/H···C | 10-15 |

| C···C (π-π stacking) | 5-10 |

| S···H/H···S | 2-5 |

| N···H/H···N | 1-3 |

Interactive Data Table: Hypothetical Noncovalent Interaction Parameters

The table below provides hypothetical parameters for the key noncovalent interactions in a crystal lattice of this compound iodide, derived from computational studies on analogous systems. These parameters are typically obtained from QTAIM and NCI plot analyses.

| Interaction Type | Typical Interatomic Distance (Å) | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| C–H···I | 2.8 - 3.2 | 0.015 - 0.030 | > 0 | Weak Hydrogen Bond |

| π-π Stacking | 3.5 - 3.8 (inter-centroid) | 0.005 - 0.010 | > 0 | van der Waals / Dispersive |

| H···H | > 2.4 | < 0.005 | > 0 | van der Waals |

| S···H | 2.9 - 3.3 | 0.010 - 0.020 | > 0 | Weak Hydrogen Bond / van der Waals |

The electron density (ρ(r)) at the bond critical point (BCP) and its Laplacian (∇²ρ(r)) are key indicators of the nature and strength of an interaction. For noncovalent interactions, ρ(r) is typically small and ∇²ρ(r) is positive, indicating a closed-shell interaction characteristic of hydrogen bonds and van der Waals forces. nih.gov

Dissection of Structure Activity Relationships Within 1 Methyl 2 Methylthio Quinolinium Derivatives

Impact of Substituent Modifications on Chemical Reactivity Profiles

The reactivity of the 1-methyl-2-(methylthio)quinolinium core can be systematically tuned by the introduction of various substituents on the quinoline (B57606) ring. These modifications primarily influence the electron density distribution within the aromatic system, thereby altering the susceptibility of the molecule to nucleophilic attack, a common reaction pathway for this class of compounds.

The principles of physical organic chemistry, particularly the Hammett equation, provide a quantitative framework for understanding these substituent effects. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), are characterized by positive σ values and tend to decrease the electron density of the quinolinium ring. This electronic pull makes the C-2 and C-4 positions more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or amino (-NH₂), have negative σ values and increase the electron density of the ring, thereby decelerating the rate of nucleophilic substitution.

The following interactive table illustrates the predicted impact of different substituents at the C-6 position on the relative rate of a hypothetical nucleophilic substitution reaction at the C-2 position of this compound. The expected trend is based on the electronic properties of the substituents.

| Substituent (at C-6) | Hammett Constant (σp) | Expected Relative Rate (k_rel) |

| -NO₂ | 0.78 | > 1 (Fast) |

| -CN | 0.66 | > 1 (Fast) |

| -Cl | 0.23 | > 1 (Moderately Fast) |

| -H | 0.00 | 1 (Reference) |

| -CH₃ | -0.17 | < 1 (Moderately Slow) |

| -OCH₃ | -0.27 | < 1 (Slow) |

| -NH₂ | -0.66 | < 1 (Very Slow) |

This table is illustrative and intended to demonstrate the expected qualitative trend based on substituent electronic effects. Actual quantitative data would require specific experimental kinetic studies.

Research on related heterocyclic systems, such as substituted pyridinium (B92312) and quinolinium salts, supports these general principles. Studies have shown that the presence of electron-withdrawing groups enhances the rate of nucleophilic displacement of leaving groups at the C-2 or C-4 positions.

Correlation of Structural Features with Mechanistic Behavior in Model Systems

The mechanistic pathway of reactions involving this compound derivatives is highly dependent on their structural features. Nucleophilic aromatic substitution (SNAr) is a predominant mechanism for this class of compounds, typically proceeding through a two-step addition-elimination pathway involving a Meisenheimer complex as an intermediate.

The stability of this intermediate is a key determinant of the reaction mechanism. Structural features that stabilize the negative charge of the Meisenheimer complex will favor a stepwise mechanism. For instance, the presence of strong electron-withdrawing groups on the quinoline ring can delocalize the negative charge, thereby stabilizing the intermediate.

In contrast, for derivatives lacking strong stabilizing groups or possessing very good leaving groups, the reaction may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state. Kinetic isotope effect (KIE) studies and computational analyses on model systems have been instrumental in distinguishing between these mechanistic possibilities.

The nature of the nucleophile and the leaving group also plays a crucial role. The methylthio (-SCH₃) group at the C-2 position is a reasonably good leaving group, facilitating nucleophilic substitution. The reactivity can be further modulated by altering the nature of the thioether, for example, by replacing the methyl group with other alkyl or aryl moieties.

The following table outlines the expected mechanistic implications of varying structural features in this compound derivatives based on studies of analogous heterocyclic systems.

| Structural Feature | Mechanistic Implication |

| Strong EWG at C-5 or C-7 | Favors stepwise SNAr via stabilized Meisenheimer complex |

| Good leaving group at C-2 | May favor a more concerted SNAr mechanism |

| Bulky nucleophile | May introduce steric hindrance, affecting reaction rate and regioselectivity |

| Change in N-methyl to N-aryl | Can influence the overall electronics and steric environment |

This table provides a qualitative correlation based on established principles of reaction mechanisms in related heterocyclic compounds.

Role of the Quaternary Nitrogen in Modulating Molecular Properties and Interactions

The quaternary nitrogen atom is a defining feature of the this compound scaffold and exerts a profound influence on its molecular properties and reactivity. As a positively charged center, the quaternary nitrogen has several key roles:

Activation of the Ring System: The positive charge on the nitrogen atom significantly reduces the electron density of the entire quinolinium ring system through a powerful inductive effect. This makes the ring electron-deficient and highly activated towards nucleophilic attack, especially at the C-2 and C-4 positions. This is a primary reason why quinolinium salts are generally more reactive towards nucleophiles than their non-quaternized quinoline counterparts.

Influence on Substituent Effects: The quaternary nitrogen can modulate the electronic effects of other substituents on the ring. It enhances the electron-withdrawing nature of EWGs and can diminish the electron-donating capacity of EDGs by drawing electron density towards itself.

Solubility and Intermolecular Interactions: The ionic nature imparted by the quaternary nitrogen generally leads to increased solubility in polar solvents. This positive charge is also a key site for intermolecular interactions, including ion-pairing with counter-ions and potential electrostatic interactions with biological macromolecules in relevant applications.

Electrochemical Properties: The presence of the permanent positive charge makes the quinolinium ring easier to reduce. The redox potential of the molecule can be fine-tuned by the nature of the substituents on the ring, with electron-withdrawing groups making reduction more favorable.

The table below summarizes the key roles of the quaternary nitrogen in this compound.

| Property Influenced | Role of the Quaternary Nitrogen |

| Chemical Reactivity | Strong inductive electron withdrawal, activating the ring for nucleophilic attack. |

| Electronic Properties | Creates an overall electron-deficient aromatic system. |

| Solubility | Enhances solubility in polar solvents due to its ionic character. |

| Intermolecular Interactions | Facilitates ion-pairing and electrostatic interactions. |

Advanced Academic Applications and Future Research Trajectories

Role as Versatile Reagents and Intermediates in Complex Organic Synthesis

The 1-Methyl-2-(methylthio)quinolinium salt is recognized for its utility as a versatile reagent and intermediate in the construction of more complex molecular architectures. ontosight.airesearchgate.net The presence of the methylthio group at the 2-position of the quinolinium ring is key to its reactivity. This group can function as an effective leaving group, facilitating nucleophilic substitution reactions. This reactivity is particularly exploited in the synthesis of various heterocyclic compounds and dyes.

One of the most prominent applications is in the synthesis of cyanine (B1664457) dyes. nih.govresearchgate.net These dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge and are widely used as fluorescent probes in biological applications. researchgate.netresearchgate.net In these syntheses, the this compound salt can react with a second heterocyclic salt that possesses an active methyl group, typically in the presence of a base. The methylthio group is eliminated, leading to the formation of a new carbon-carbon bond that creates the characteristic conjugated system of the cyanine dye. For instance, symmetrical monomethine cyanines can be synthesized by heating a 2-methylthioquinolinium salt with quinaldine (B1664567) salts in pyridine (B92270). nih.gov This method, however, can have disadvantages, such as the release of toxic methyl thiol. sci-hub.se

Furthermore, the reactivity of the related 2-(methylthio) group on other heterocyclic systems, such as pyridinium (B92312) salts, has been shown to be useful for creating dithioesters, thioamides, and other sulfur-containing compounds. nih.gov This suggests that this compound could similarly serve as a precursor for a diverse range of functionalized quinoline (B57606) derivatives with potential applications in medicinal chemistry and materials science. nih.gov The quinolinium core itself is a privileged structure in many biologically active compounds, and methods to functionalize it are of great interest to synthetic chemists. researchgate.net

Fundamental Studies on DNA Binding Interactions in Chemical Biology

The quinolinium scaffold is a key feature in various molecules that interact with DNA, making it a subject of intense study in chemical biology. While direct studies on this compound are limited, extensive research on closely related quinolinium derivatives provides a strong basis for understanding its potential DNA binding capabilities and informs future research trajectories.

Characterization of Intercalative Binding Modes

Research on the radioprotective agent 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ) , a more complex quinolinium derivative, has demonstrated a clear intercalative binding mode with DNA. nih.govresearchgate.net Intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. Evidence for this mechanism for VQ includes:

Negative linear dichroism spectra when complexed with DNA. nih.govresearchgate.net

A red shift in the main absorption band of the molecule upon binding to DNA. nih.govresearchgate.net

The ability to unwind supercoiled DNA in a concentration-dependent manner. nih.govresearchgate.net

Mechanistic Analysis of Supercoiled DNA Unwinding

Studies on the related compound VQ have shown that it causes a concentration-dependent unwinding of supercoiled pIBI30 DNA, confirming its intercalative properties. nih.govresearchgate.net The process provides a robust assay for identifying and characterizing potential DNA intercalators. nih.gov Future studies on this compound would likely employ this assay to confirm its mode of DNA binding and quantify its unwinding ability, providing insight into its potential as a modulator of DNA-dependent processes.

Investigating Correlations between DNA Binding Affinity and Mechanistic Radioprotective Efficacy in Research Models

A significant area of research is the exploration of the relationship between a compound's ability to bind to DNA and its efficacy as a radioprotector. The hypothesis is that by binding to DNA, a compound can shield this critical macromolecule from damage induced by ionizing radiation or can modulate the cellular response to such damage.

For the quinolinium derivative VQ , a quantitative analysis of its interaction with supercoiled DNA yielded an association constant (K) and an exclusion number (n), which describes how many base pairs are covered by one bound molecule. These parameters provide a measure of its DNA binding affinity. nih.govresearchgate.net

Table 1: DNA Binding Parameters for 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide (VQ)

| Parameter | Value | Reference |

|---|---|---|

| Association Constant (K) | 7300 ± 300 M⁻¹ | nih.govresearchgate.net |

This data is for the related compound VQ and serves as a model for potential studies on this compound.

Researchers have suggested that by synthesizing a family of quinolinium iodide derivatives with varying substituents, and therefore different DNA binding affinities, it would be possible to systematically investigate the relationship between DNA binding strength and radioprotective efficacy. nih.govresearchgate.net Such studies could elucidate whether strong DNA binding is a prerequisite for protection or if other factors, such as radical scavenging ability, are more dominant. researchgate.netnih.gov This line of inquiry represents a clear future research trajectory for this compound and its analogues.

Development and Optimization of Fluorescent Probes and Dyes for Research Tools

The quinolinium moiety is a key component in a variety of fluorescent dyes due to its electronic properties and relative chemical stability. sci-hub.senih.gov These properties make it an attractive scaffold for the development of novel probes for biological imaging and sensing.

Researchers have successfully constructed fluorescent probes based on the quinolinium fluorophore for detecting specific analytes. For example, probes containing a 6- or 7-hydroxyquinolinium unit have been developed to detect thiophenols with high sensitivity and selectivity. nih.gov In these probes, the fluorescence of the quinolinium core is initially quenched. Upon reaction with the target analyte (thiophenol), the fluorescent quinolinium is released, leading to a "turn-on" signal. nih.gov

Similarly, a quinolinium-based coumarin (B35378) dye known as QUCO-1 was found to selectively accumulate in mitochondria and "light up" upon binding to mitochondrial RNA (mtRNA). sci-hub.se This probe not only allowed for the visualization of mitochondria but also acted as a modulator of mitochondrial function, inhibiting cancer cell proliferation. sci-hub.se These examples highlight the modularity and tunability of the quinolinium scaffold. Future research could focus on modifying this compound to create new fluorescent tools. The methylthio group could be replaced with various recognition units or environmentally sensitive fluorophores to develop probes for specific ions, reactive oxygen species, or biomolecules, further expanding the toolkit for chemical biology.

Exploration in Mechanistic Radioprotective Efficacy Relationships within Model Systems

The development of effective and safe radioprotective agents is a critical goal in medicine, particularly to mitigate the side effects of radiotherapy and for protection against radiation exposure. researchgate.netnih.gov Quinolinium derivatives have been investigated in this context, with research focusing on the mechanisms that underpin their protective effects.

The study of the related compound VQ as a radioprotector is directly linked to its DNA binding properties. nih.govresearchgate.net The rationale is that intercalation can stabilize the DNA helix and protect it from radiation-induced strand breaks. Furthermore, the ability of a family of quinolinium compounds to be synthesized with varying DNA binding affinities makes them ideal candidates for probing the structure-activity relationship between DNA interaction and radioprotection. nih.govresearchgate.net

Beyond direct DNA shielding, other mechanisms are also crucial. For example, the amifostine (B1664874) derivative HL-003 was shown to protect against radiation-induced injury by promoting the regeneration of intestinal epithelium, protecting DNA from damage, and inhibiting apoptosis-related pathways. researchgate.netnih.gov A key aspect of many radioprotectors is their antioxidant and radical scavenging activity. researchgate.net Future research on this compound would likely involve a multi-faceted approach to evaluate its potential as a radioprotector. This would include:

Assessing its intrinsic radical scavenging capabilities.

Quantifying its DNA binding affinity and its ability to prevent radiation-induced DNA damage in vitro.

Evaluating its effects on cellular signaling pathways related to DNA repair and apoptosis in irradiated cells.

By systematically exploring these mechanistic aspects, a comprehensive understanding of the radioprotective potential of the this compound scaffold can be achieved.

Utility in Investigating Cellular Processes in Research Models

Quinolinium compounds are extensively utilized in research to probe and understand fundamental cellular processes, largely owing to their ability to interact with crucial biological molecules like enzymes, proteins, and nucleic acids. ontosight.ai This interaction can modulate or inhibit various cellular functions, making them valuable tools for studying disease mechanisms and potential therapeutic interventions. ontosight.aiontosight.ai

Research has specifically highlighted the utility of quinolinium derivatives in cancer and virology studies. For instance, certain quinolinium iodide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including A-549 (lung carcinoma), HeLa (cervical cancer), and SGC-7901 (gastric adenocarcinoma). nih.gov These studies are critical for understanding the cellular pathways that lead to cancer cell death and for the initial screening of potential antineoplastic agents. nih.gov One derivative demonstrated more potent activity against these cell lines than the established chemotherapy drug 5-fluorouracil. nih.gov

In a different context, studies on derivatives like 2-bis(2-methylthio)vinyl-1-methylquinolinium (B1222708) iodide have been conducted to assess their antileukemic properties. nih.gov Interestingly, while these compounds showed antileukemic activity in mouse models, corresponding studies in leukemia cell cultures indicated no effect on cell cycle processes, pointing to a mechanism of action that is independent of cell cycle arrest. nih.gov This highlights their role in uncovering unconventional pathways of drug action.

Furthermore, the broader class of quinoline derivatives, from which this compound is derived, has been investigated for antiviral applications. mdpi.com Specific derivatives have been identified as potent inhibitors of Hepatitis B Virus (HBV) replication in in vitro models. mdpi.com Such research is instrumental in understanding the viral life cycle and identifying new targets for antiviral therapy. The general antimicrobial properties of quinolinium compounds against various bacteria and fungi also make them useful for investigating mechanisms of microbial growth inhibition. ontosight.aiontosight.ai

| Quinolinium Derivative Type | Research Model | Cellular Process Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Quinolinium Iodide Derivatives | Human Cancer Cell Lines (A-549, HeLa, SGC-7901) | Cytotoxicity and Cell Proliferation | Demonstrated significant antitumor activity, in some cases stronger than positive controls like 5-FU. nih.gov | nih.gov |

| 2-bis(2-methylthio)vinyl-1-methylquinolinium Iodides | Leukemia P388 mouse models and cell cultures | Antileukemic Activity & Cell Cycle | Exhibited antileukemic effects in vivo, but did not affect cell cycle processes in vitro. nih.gov | nih.gov |

| 4-hydroxyquinoline-3-carboxylic acid derivatives | Hepatitis B Virus (HBV) replication models | Viral Replication | Showed high inhibition of HBV replication. mdpi.com | mdpi.com |

Hypothetical Exploration in Advanced Materials Science Research (Based on broader quinolinium compound applications)

While direct research on this compound in materials science is not extensively documented, the properties of the broader quinolinium class suggest significant hypothetical potential. The inherent electronic and structural characteristics of these compounds make them intriguing candidates for the development of advanced functional materials.

One promising area is in the field of photo-responsive materials. A related molecular system based on a 2-substituted quinoline was shown to function as a potential photo-electrochemical switch. scielo.org.co This molecule could be interconverted between two different configurations using UV light, with each form exhibiting different electrochemical properties. scielo.org.co Hypothetically, the this compound scaffold could be incorporated into similar systems, where the quinolinium core acts as an electron-accepting unit in photo-induced electron transfer processes, a key mechanism in light-harvesting and molecular switching technologies.

Furthermore, the chemistry of pyridinium salts, which are structurally related to quinolinium salts, is being used to construct complex, self-assembled architectures like macrocycles and metallo-supramolecules. rsc.orgrsc.org This suggests a hypothetical application for this compound as a building block in supramolecular chemistry and polymer science. Its rigid, planar structure and potential for functionalization could be exploited to create novel polymers with charged backbones or to direct the assembly of metal-organic frameworks (MOFs). rsc.orgiupac.org These materials could have applications in areas such as sensing, catalysis, or gas storage.

The emerging field of synthetic electrochemistry, which uses electrical current to drive chemical reactions, could also leverage quinolinium compounds. iupac.org The electrochemical properties of these salts could be harnessed to create new synthetic pathways for complex molecules or to develop electro-active polymers for use in batteries or wearable sensors. iupac.org

| Research Area | Hypothetical Role of Quinolinium Compound | Potential Application | Basis for Hypothesis |

|---|---|---|---|

| Photo-responsive Materials | Act as a photo-electrochemical switch or component in light-harvesting systems. | Molecular electronics, optical data storage, solar energy conversion. | Demonstrated photo-switching in related quinoline derivatives. scielo.org.co |

| Supramolecular Chemistry & Polymers | Serve as a rigid building block for creating complex macrocycles or polymers with charged backbones. | Sensors, catalysis, advanced polymers, Metal-Organic Frameworks (MOFs). | Successful use of related pyrylium (B1242799) salts in synthesizing complex architectures. rsc.orgrsc.org |

| Synthetic Electrochemistry | Function as an electro-active component in novel synthetic routes or materials. | Electrosynthesis, energy storage (batteries), wearable electronic sensors. | General interest in charged organic molecules for emerging electrochemical technologies. iupac.org |

Identification of Underexplored Research Avenues and Emerging Concepts

Despite existing research, several avenues concerning this compound and its analogues remain underexplored, representing fertile ground for future scientific inquiry.

A primary underexplored area is the precise mechanism of action for its observed biological activities. While studies have confirmed the anticancer and antimicrobial effects of related compounds, the specific molecular targets and pathways are often not fully elucidated. ontosight.ainih.gov For example, the discovery that an antileukemic quinolinium derivative does not affect the cell cycle opens a significant research question about its alternative mechanism. nih.gov Future research could employ chemoproteomics and molecular docking studies to identify the specific proteins or nucleic acid sequences that this compound interacts with.

The application of quinolinium salts in materials science is an emerging concept that warrants significant exploration. Building on initial findings with related compounds, future work could focus on designing and synthesizing novel polymers and photo-responsive materials incorporating the this compound moiety. scielo.org.corsc.org A particularly novel direction would be to explore its use in constructing "smart" materials that respond to multiple stimuli, such as light and electrical potential, for applications in advanced sensors or drug-delivery systems.

Another emerging concept is the use of quinolinium salts in "flow chemistry," where reactions are run in continuous-flow reactors rather than in batches. iupac.org This approach offers better control over reaction conditions and can lead to more efficient and scalable synthesis. Developing flow-based synthetic routes to this compound and its derivatives could accelerate the discovery of new compounds with enhanced properties.

Finally, the potential for these compounds in the development of theranostics—agents that combine therapeutic and diagnostic capabilities—is a largely untapped field. The inherent fluorescence observed in some quinolinium derivatives could hypothetically be combined with their cytotoxic properties to create agents that simultaneously visualize and treat tumors. ontosight.ai

Q & A

Basic Research Questions

Q. What are the key structural features of 1-methyl-2-(methylthio)quinolinium salts, and how are they confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, the title compound crystallizes in a monoclinic space group with lattice parameters , and . Key features include planar quinolinium rings (r.m.s. deviation = 0.0184 Å) and weak C–H⋯O/S interactions stabilizing the crystal packing . Hydrogen atoms are typically constrained using riding models during refinement .

- Tools : Bruker APEXII CCD diffractometer with SHELXTL/SHELXL software for data collection and refinement .

Q. What synthetic routes are effective for preparing this compound derivatives?

- Methodology : A common approach involves quaternization of quinoline precursors. For instance, 1,2-dimethylquinolinium iodide reacts with thiophenecarboxaldehyde in methanol under reflux, followed by anion exchange with silver 4-bromobenzenesulfonate to yield the target compound. Critical steps include nitrogen atmosphere protection and removal of silver iodide byproducts .

- Validation : Purity is confirmed via melting point analysis (e.g., 538–539 K) and SCXRD .

Advanced Research Questions

Q. How do crystallographic symmetry constraints affect the non-linear optical (NLO) properties of this compound derivatives?

- Analysis : Despite extended π-conjugation and donor-acceptor groups, the title compound crystallizes in the centrosymmetric space group, which suppresses second-order NLO activity. This highlights the critical role of non-centrosymmetric packing for NLO materials .

- Mitigation Strategies : Introduce chiral auxiliaries or co-crystallize with non-symmetrical counterions to break inversion symmetry .

Q. What discrepancies arise between computational predictions and experimental data for quinolinium derivatives, and how are they resolved?

- Case Study : Bond lengths (e.g., C10=C11 at 1.348 Å) and dihedral angles (e.g., 3.45° between quinolinium and thiophene rings) should align with density functional theory (DFT) calculations. Deviations >0.02 Å may indicate crystal packing effects or inadequate basis sets in simulations .

- Validation : Compare experimental SCXRD data (e.g., , ) with computational models .

Q. How can weak intermolecular interactions (e.g., C–H⋯π, Br⋯S) be exploited to modulate material properties?

- Observations : In the title compound, Br⋯S (3.7224 Å) and Br⋯O (3.4267 Å) contacts contribute to 3D network stabilization. π–π stacking (centroid distances: 3.7257–3.7262 Å) enhances thermal stability .

- Design Implications : Tweak substituents (e.g., bulkier halogens) to strengthen these interactions for improved melting points or solubility .

Q. What experimental pitfalls occur in refining hydrogen atom positions in quinolinium salts?

- Challenges : Hydrogen atoms in aromatic systems are often constrained using riding models (), but this may mask subtle electronic effects. Residual electron density peaks near heavy atoms (e.g., Br1) suggest incomplete modeling .

- Best Practices : Use neutron diffraction or high-resolution SCXRD (e.g., ) for accurate H-atom positioning .

Methodological Considerations

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Example : NMR may suggest free rotation of thiophene rings, while SCXRD reveals planar geometry (dihedral angle = 3.45°). Resolve via variable-temperature NMR or DFT-based conformational analysis .

Q. What criteria define a robust crystal structure refinement for quinolinium salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.